Triclosan-d3 is a specifically deuterated form of triclosan where three hydrogen atoms are replaced with deuterium isotopes. This isotopic substitution distinguishes triclosan-d3 from triclosan, allowing for its use as an internal standard in analytical chemistry, particularly in mass spectrometry-based analyses. [, ]
Triclosan-d3 belongs to the class of chlorinated aromatic compounds and is classified as an antibacterial and antifungal agent. It is also categorized under stable isotope-labeled compounds, which are essential in various analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy.
The synthesis of triclosan-d3 typically involves the substitution of hydrogen atoms in the triclosan molecule with deuterium atoms. This can be achieved through several methods, including:
The synthesis process usually requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity of the synthesized product, with typical purities exceeding 97% .
The molecular structure of triclosan-d3 features a biphenyl ether backbone with three chlorine substituents and hydroxyl groups positioned strategically to enhance its antimicrobial properties. The presence of deuterium alters its mass without significantly changing its chemical behavior.
Triclosan-d3 participates in various chemical reactions typical for chlorinated aromatic compounds, including:
The reactivity profile of triclosan-d3 is similar to that of non-labeled triclosan, allowing researchers to study its behavior in biological systems while tracking its metabolic pathways using techniques like mass spectrometry.
Triclosan-d3 exhibits antimicrobial activity primarily through the inhibition of bacterial fatty acid synthesis. It targets the enzyme enoyl-acyl carrier protein reductase, disrupting lipid biosynthesis essential for bacterial cell membrane integrity.
Research indicates that the minimum inhibitory concentrations (MICs) for triclosan derivatives can vary significantly based on structural modifications, with some derivatives showing enhanced potency against specific bacterial strains .
Triclosan-d3 is primarily employed in research settings for:
Triclosan-d3 (C₁₂H₄D₃Cl₃O₂) is a deuterium-labeled derivative of the broad-spectrum antimicrobial agent Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol). Its systematic IUPAC name is 5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol, reflecting deuterium substitution at three specific ring positions. The compound carries the CAS Registry Number 1020719-98-5 and is cataloged under synonyms including Triclosan D3, 2,4,4'-Trichloro-2'-hydroxydiphenyl-d3 ether, and Irgasan-d3 [1] [3] [6]. The isotopic labeling pattern involves replacement of three hydrogen atoms with deuterium (²H or D) at the ortho and meta positions relative to the chlorine substituents on the dichlorophenoxy ring. This design preserves the molecular geometry while enabling distinct tracking via mass spectrometry or NMR [1] [6].
Table 1: Nomenclature and Identifier Summary
Category | Designation |
---|---|
IUPAC Name | 5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol |
CAS Registry Number | 1020719-98-5 |
Molecular Formula | C₁₂H₄D₃Cl₃O₂ |
Synonyms | Triclosan D3; Irgasan-d3; 2,4,4'-Trichloro-2'-hydroxydiphenyl-d3 ether |
Unlabeled Analog CAS | 3380-34-5 |
The molecular structure of Triclosan-d3 consists of two aromatic rings connected by an ether linkage, with deuterium atoms replacing hydrogen at the C3, C5, and C6 positions of the 2,4-dichlorophenoxy ring (Ring B). X-ray crystallography of the parent Triclosan confirms a near-perpendicular dihedral angle of 87.98° between the rings, minimizing steric clashes between chlorine and hydroxyl groups [3] [8]. Deuterium substitution does not alter bond lengths or angles but reduces vibrational amplitudes due to deuterium’s higher mass. This isotopic labeling targets positions distal to the hydroxyl group (the site of metabolic conjugation), ensuring minimal perturbation to biological interactions while enhancing detection specificity [1] [6].
Table 2: Deuterium Substitution Sites
Ring Position | Atomic Site | Chemical Environment | Role in Detection |
---|---|---|---|
3 (Ring B) | H → D | Adjacent to Cl substituent | NMR peak splitting; MS mass shift +3 Da |
5 (Ring B) | H → D | Between Cl and ether linkage | Blocks metabolic oxidation |
6 (Ring B) | H → D | Ortho to ether linkage | Stabilizes ring conformation |
Mass Spectrometry (MS):Triclosan-d3 exhibits a molecular ion peak at m/z 292.56 ([M]⁺), a +3 Da shift from unlabeled Triclosan (289.54 [M]⁺). Fragmentation patterns show characteristic losses of Cl (isotopic clusters at m/z 257/259) and C₆D₃Cl₂O• (125 Da), confirming deuterium incorporation [1] [6].
Nuclear Magnetic Resonance (NMR):¹H-NMR spectra reveal the absence of signals at δ 6.7–7.3 ppm corresponding to the substituted ring hydrogens. ¹³C-NMR shows coupled resonances for C3, C5, and C6 at δ 112–125 ppm with reduced Jₛ coupling constants (²JC-D ≈ 25 Hz vs. ²JC-H ≈ 160 Hz). The phenolic -OH proton remains detectable at δ 9.8 ppm, unaffected by deuteration [3] [6].
Infrared Spectroscopy (IR):Key IR bands include:
Table 3: Spectral Assignments
Technique | Key Signals | Interpretation |
---|---|---|
MS | m/z 292.56 [M]⁺; 125 [C₆D₃Cl₂O]⁺ | +3 Da mass shift; deuterated fragment |
¹H-NMR | δ 9.8 (s, 1H); δ 6.5–6.7 (m, 3H) | Phenolic OH; Ring A hydrogens (unchanged) |
¹³C-NMR | δ 152 (C-O); δ 115–135 (aromatic C) | Deuterated carbons show peak broadening |
IR | 1240 cm⁻¹ (C-O-C); 760 cm⁻¹ (C-Cl) | Ether linkage; C-Cl stretch unaffected by deuteration |
Density Functional Theory (DFT) simulations (B3LYP/6-31+G(d)) reveal that the lowest-energy conformation of Triclosan-d3 features an 87.3° dihedral angle between rings, consistent with X-ray data for unlabeled Triclosan. The energy barrier for ether bond rotation is calculated at 8.2 kJ/mol, enabling rapid interconversion between enantiomeric conformers at physiological temperatures [2] [8]. This flexibility facilitates adaptation to biological targets like the bacterial enoyl-acyl carrier protein reductase (FabI), where Triclosan-d3 binds with affinity comparable to non-deuterated Triclosan.
Deuterium substitution marginally influences vibrational modes:
Table 4: Computational Parameters for Triclosan-d3
Parameter | Value | Method | Biological Implication |
---|---|---|---|
Dihedral Angle (Ring A-B) | 87.3° | B3LYP/6-31+G(d) | Optimal FabI binding via hydrophobic fitting |
Ether Bond Rotation Barrier | 8.2 kJ/mol | DFT-GGA+TS | Rapid membrane penetration at 37°C |
HOMO-LUMO Gap | 3.45 eV | DFT-GGA+TS | Electron transfer resistance in oxidation |
C-D Stretch Frequency | 2145 cm⁻¹ | Simulated IR | Distinct isotopic signature in biosolids |
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